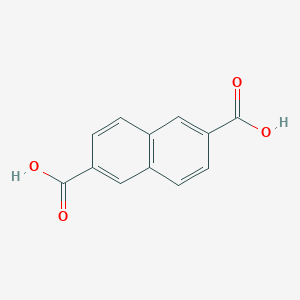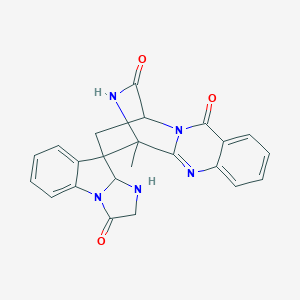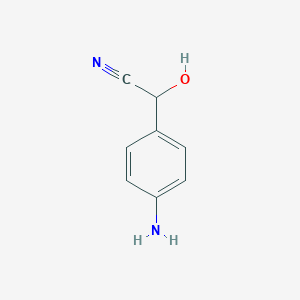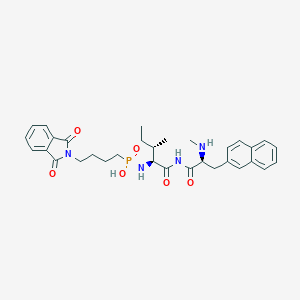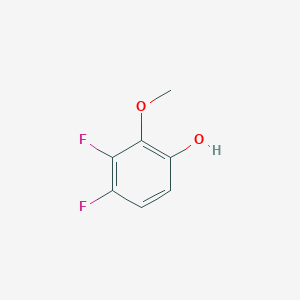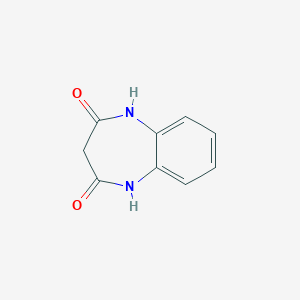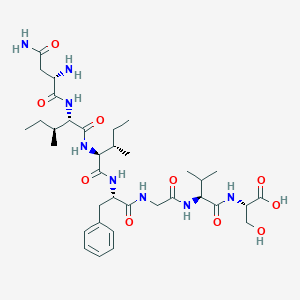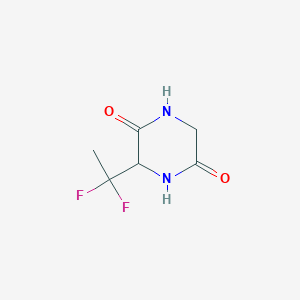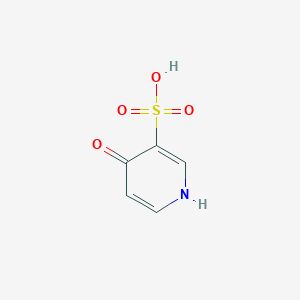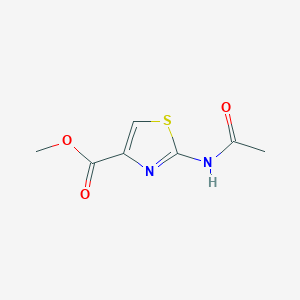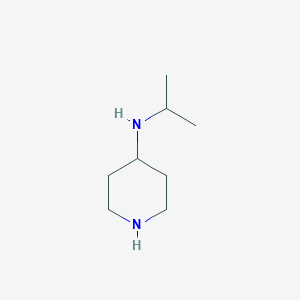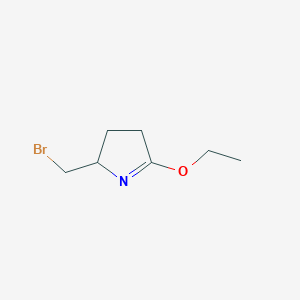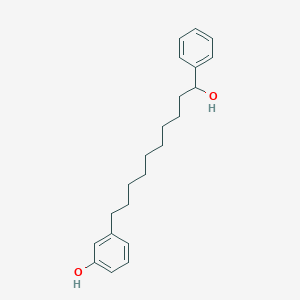
3-(10-Hydroxy-10-phenyldecyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(10-Hydroxy-10-phenyldecyl)phenol, also known as HPE, is a synthetic compound that belongs to the family of phenolic compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 350.51 g/mol. HPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of several chronic diseases. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to inhibit the growth of cancer cells and induce their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its potential therapeutic properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 3-(10-Hydroxy-10-phenyldecyl)phenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Conclusion
In conclusion, 3-(10-Hydroxy-10-phenyldecyl)phenol is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Synthesemethoden
3-(10-Hydroxy-10-phenyldecyl)phenol can be synthesized by the reaction of phenol with 10-phenyldecyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C for 12-16 hours. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(10-Hydroxy-10-phenyldecyl)phenol has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
155233-36-6 |
|---|---|
Produktname |
3-(10-Hydroxy-10-phenyldecyl)phenol |
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
3-(10-hydroxy-10-phenyldecyl)phenol |
InChI |
InChI=1S/C22H30O2/c23-21-16-11-13-19(18-21)12-7-4-2-1-3-5-10-17-22(24)20-14-8-6-9-15-20/h6,8-9,11,13-16,18,22-24H,1-5,7,10,12,17H2 |
InChI-Schlüssel |
MFDBSKOHHOKJHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
Synonyme |
kneglomeratanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



